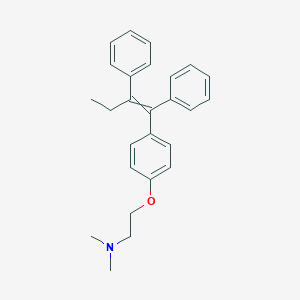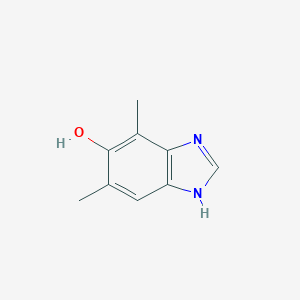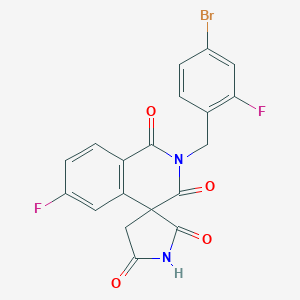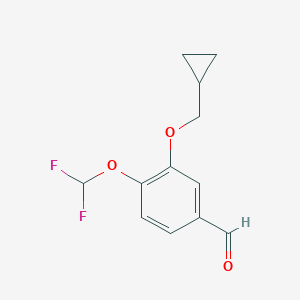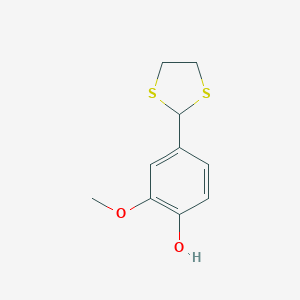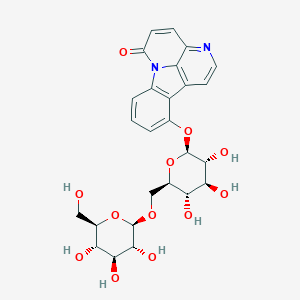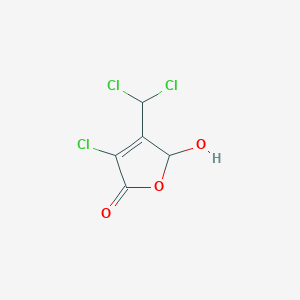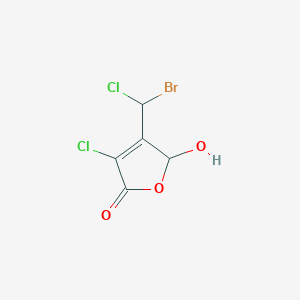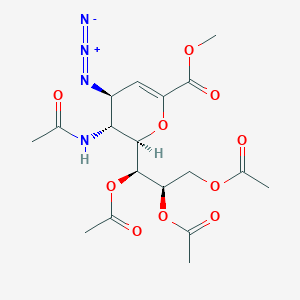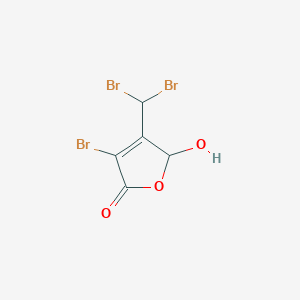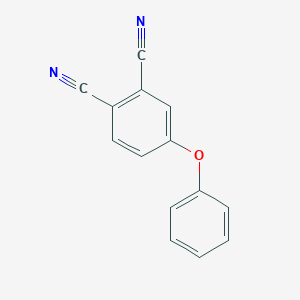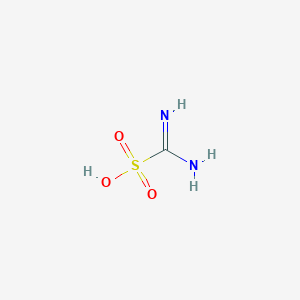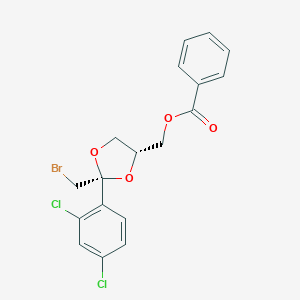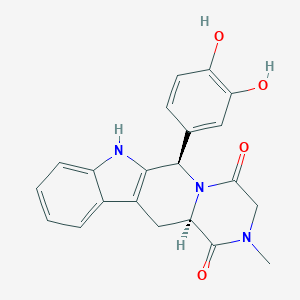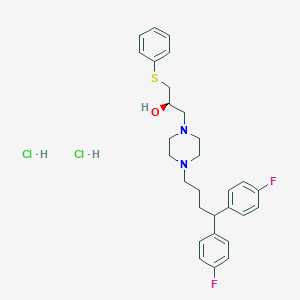
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, also known as Risperidone, is a second-generation antipsychotic drug used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It was first synthesized in 1984 and has been widely used in clinical practice since 1994. Risperidone has been proven to be effective in treating positive and negative symptoms of schizophrenia, such as delusions, hallucinations, and apathy.
Mécanisme D'action
The exact mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- is not fully understood, but it is thought to involve the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of these receptors, leading to a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior.
Effets Biochimiques Et Physiologiques
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been shown to have several biochemical and physiological effects, including the reduction of dopamine and serotonin release, the modulation of glutamate and GABA neurotransmitter systems, and the inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects are thought to contribute to the therapeutic effects of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- in treating psychotic symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its high cost, its potential for side effects, and the need for careful monitoring of dosages.
Orientations Futures
There are several future directions for research on 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, including the development of new formulations and delivery methods, the study of its effects on different neurotransmitter systems, and the investigation of its potential for use in the treatment of other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- and to develop more effective and targeted treatments for psychotic symptoms.
Méthodes De Synthèse
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- involves several steps, including the reaction of 4-piperidone with 4-fluorobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amine with 4,4-bis(4-fluorophenyl)butyryl chloride and phenylthiomethyl chloride.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been widely used in scientific research to study the mechanisms of action of antipsychotic drugs. It has been shown to be effective in reducing the activity of dopamine and serotonin receptors in the brain, which are thought to play a role in the development of psychotic symptoms. 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has also been used in animal models to study the effects of antipsychotic drugs on behavior and brain function.
Propriétés
Numéro CAS |
143759-74-4 |
|---|---|
Nom du produit |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- |
Formule moléculaire |
C29H36Cl2F2N2OS |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m1../s1 |
Clé InChI |
ADXUTCJVXBNFJH-KFSCGDPASA-N |
SMILES isomérique |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O.Cl.Cl |
SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Synonymes |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfan yl-propan-2-ol dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



